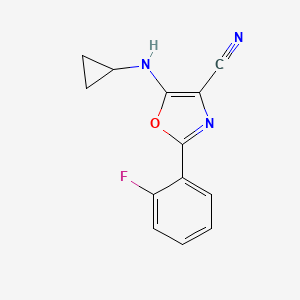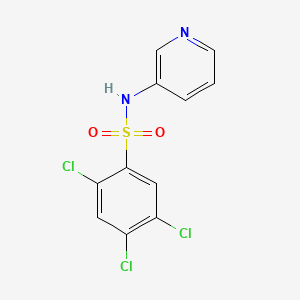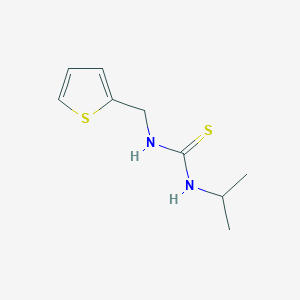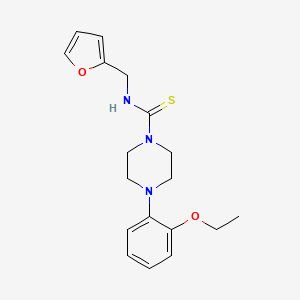
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the development and function of immune cells. CP-690,550 has been extensively studied for its potential in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile selectively inhibits JAK3, which plays a crucial role in the signaling pathways of immune cells. By inhibiting JAK3, 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile reduces the activation and proliferation of T cells, B cells, and natural killer cells, leading to a reduction in inflammation and autoimmune responses.
Biochemical and physiological effects:
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been shown to effectively reduce inflammation and improve disease symptoms in animal models of autoimmune diseases. In clinical trials, 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been shown to reduce the signs and symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has also been shown to reduce the levels of inflammatory cytokines in the blood, indicating its potential in treating other inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in immune cell signaling. However, its use in lab experiments is limited by its specificity for JAK3, as other JAK family members may also play a role in immune cell signaling. Additionally, 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has a short half-life, which may limit its effectiveness in long-term experiments.
Zukünftige Richtungen
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has shown promise in treating autoimmune diseases, but further research is needed to fully understand its potential in other inflammatory diseases. Future studies may focus on developing more selective JAK inhibitors or combining JAK inhibitors with other therapies to improve their efficacy. Additionally, 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile may have potential in treating certain types of cancer, as JAK3 has been implicated in cancer cell growth and survival.
Synthesemethoden
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile can be synthesized using a multi-step process involving the reaction of 2-fluoro-4-nitrophenylacetonitrile with cyclopropylamine, followed by cyclization and reduction. The final product is obtained through a reaction with 2-chloro-5-fluorobenzonitrile. The synthesis of 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential in treating autoimmune diseases. In preclinical studies, 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been shown to effectively reduce inflammation and improve disease symptoms in animal models of autoimmune diseases. Clinical trials have demonstrated its efficacy in treating rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O/c14-10-4-2-1-3-9(10)12-17-11(7-15)13(18-12)16-8-5-6-8/h1-4,8,16H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZVASLDFVNLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(N=C(O2)C3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5774987.png)





![6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5775028.png)


![3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5775039.png)
![4-ethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5775054.png)

